molecular formula C12H14O2 B14594506 (5R)-5-benzyl-5-methyloxolan-2-one CAS No. 60646-32-4

(5R)-5-benzyl-5-methyloxolan-2-one

Katalognummer: B14594506
CAS-Nummer: 60646-32-4
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: KTESBYCRBWWQTH-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R)-5-benzyl-5-methyloxolan-2-one is a chiral lactone compound with a unique structure that includes a benzyl group and a methyl group attached to an oxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-benzyl-5-methyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of a hydroxy acid precursor. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(5R)-5-benzyl-5-methyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or diols.

Wissenschaftliche Forschungsanwendungen

(5R)-5-benzyl-5-methyloxolan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for biochemical investigations.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (5R)-5-benzyl-5-methyloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5S)-5-benzyl-5-methyloxolan-2-one: The enantiomer of the compound, with similar but distinct properties.

    5-benzyl-5-methyltetrahydrofuran-2-one: A structurally related compound with a different ring system.

    5-benzyl-5-methyl-2-oxopentanoic acid: Another related compound with a different functional group.

Uniqueness

(5R)-5-benzyl-5-methyloxolan-2-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it valuable in asymmetric synthesis and other applications where chirality is crucial.

Eigenschaften

CAS-Nummer

60646-32-4

Molekularformel

C12H14O2

Molekulargewicht

190.24 g/mol

IUPAC-Name

(5R)-5-benzyl-5-methyloxolan-2-one

InChI

InChI=1S/C12H14O2/c1-12(8-7-11(13)14-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3/t12-/m1/s1

InChI-Schlüssel

KTESBYCRBWWQTH-GFCCVEGCSA-N

Isomerische SMILES

C[C@@]1(CCC(=O)O1)CC2=CC=CC=C2

Kanonische SMILES

CC1(CCC(=O)O1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.